molecular formula C12H12 B3051015 1,3,5-Trivinylbenzol CAS No. 3048-52-0

1,3,5-Trivinylbenzol

Cat. No.: B3051015
CAS No.: 3048-52-0
M. Wt: 156.22 g/mol
InChI Key: SYENRPHLJLKTED-UHFFFAOYSA-N
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Description

1,3,5-Trivinylbenzol, also known as 1,3,5-trivinylbenzene, is an organic compound with the molecular formula C12H12. It consists of a benzene ring substituted with three vinyl groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trivinylbenzol can be synthesized through the reaction of 1,3,5-triacetylbenzene with ethanol or secondary alkanols or cycloalkanols of up to eight carbon atoms. The reaction is typically carried out at temperatures ranging from 220°C to 350°C in the presence of alumina as a catalyst . The reaction can be conducted at atmospheric pressure or slightly above, with better results obtained at atmospheric pressure .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The choice of alcohol and reaction conditions can be adjusted to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trivinylbenzol undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl groups can be reduced to form ethyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 1,3,5-tricarboxybenzene.

    Reduction: Formation of 1,3,5-triethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Trivinylbenzol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-trivinylbenzol involves its interaction with various molecular targets and pathways. The vinyl groups can participate in polymerization reactions, leading to the formation of cross-linked networks. Additionally, the benzene ring can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trivinylbenzol is unique due to the presence of vinyl groups, which impart distinct reactivity and potential for polymerization. This makes it a valuable building block for the synthesis of advanced materials and specialized compounds .

Properties

IUPAC Name

1,3,5-tris(ethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENRPHLJLKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C=C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436851
Record name 1,3,5-trivinylbenzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-52-0
Record name 1,3,5-Triethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-trivinylbenzol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIETHENYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ64QE66P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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